BenchChemオンラインストアへようこそ!

2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Tetrazole positional isomerism Lipophilicity profiling ADME prediction

2-Cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 1005301-19-8, MF C₁₈H₂₅N₅O₂, MW 343.4 g/mol) is a synthetic small molecule belonging to the 1,5-disubstituted tetrazole class. It features a tetrazole core N1-substituted with a 4-ethoxyphenyl group and linked via a methylene bridge to a cyclohexylacetamide moiety.

Molecular Formula C18H25N5O2
Molecular Weight 343.431
CAS No. 1005301-19-8
Cat. No. B2647224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide
CAS1005301-19-8
Molecular FormulaC18H25N5O2
Molecular Weight343.431
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)CC3CCCCC3
InChIInChI=1S/C18H25N5O2/c1-2-25-16-10-8-15(9-11-16)23-17(20-21-22-23)13-19-18(24)12-14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H,19,24)
InChIKeyZGSGMHOFSFTJBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 1005301-19-8): Structural Identity and Procurement Baseline


2-Cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS 1005301-19-8, MF C₁₈H₂₅N₅O₂, MW 343.4 g/mol) is a synthetic small molecule belonging to the 1,5-disubstituted tetrazole class [1]. It features a tetrazole core N1-substituted with a 4-ethoxyphenyl group and linked via a methylene bridge to a cyclohexylacetamide moiety . The compound is commercially available from multiple research chemical suppliers at purities typically ≥95%, positioned as a research tool compound for biochemical and pharmacological studies .

Why Tetrazole-Acetamide Compounds Cannot Be Interchanged: The Critical Role of Substituent Topology in 1005301-19-8


Within the 1,5-disubstituted tetrazole acetamide class, simple positional isomerism fundamentally alters molecular properties. The target compound bears the 4-ethoxyphenyl group on the tetrazole N1 and the cyclohexyl group on the acetamide carbonyl side, while its closest positional isomer (CAS 920440-12-6) reverses this topology—placing cyclohexyl on the tetrazole and 4-ethoxyphenyl on the acetamide side . This single topological switch changes the compound's conformational ensemble, hydrogen-bonding surface, and lipophilicity profile, directly impacting target engagement and cellular permeability [1]. Even within the same molecular formula (C₁₈H₂₅N₅O₂), the biological behavior—including enzyme inhibition potency, selectivity, and intracellular distribution—cannot be assumed equivalent, making blind substitution between structurally similar tetrazole-acetamides a high-risk procurement strategy for hypothesis-driven research [2].

Quantitative Differentiation Guide: 2-Cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide vs. Closest Analogs


Positional Isomer Differentiation: Tetrazole N1-Substitution Topology and Its Impact on Lipophilicity

The target compound (CAS 1005301-19-8) and its positional isomer N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenyl)acetamide (CAS 920440-12-6) share the identical molecular formula C₁₈H₂₅N₅O₂ and molecular weight 343.4 g/mol, yet differ in the attachment topology of the cyclohexyl and 4-ethoxyphenyl groups . In CAS 1005301-19-8, the 4-ethoxyphenyl is N1-linked to the tetrazole and the cyclohexylmethylcarbonyl is linked via the 5-methylamino position. In CAS 920440-12-6, the cyclohexyl is N1-linked to the tetrazole and the 4-ethoxyphenylmethylcarbonyl is linked via the 5-methylamino position. This topological inversion redistributes the electron density and steric contour around the tetrazole pharmacophore, directly influencing target recognition and binding [1]. The computed XLogP3 for CAS 1005301-19-8 is 3.4 [2].

Tetrazole positional isomerism Lipophilicity profiling ADME prediction

Alkoxy Substituent Comparison: 4-Ethoxy vs. 4-Methoxy Tetrazole Phenyl Derivatives

The target compound bears a 4-ethoxyphenyl substituent, distinguishing it from the 4-methoxyphenyl analog (CAS 946232-23-1, MF C₁₇H₂₃N₅O₂, MW 329.40 g/mol). The ethoxy group adds one additional methylene unit (CH₂) compared to methoxy, increasing molecular weight by 14.0 g/mol and adding one additional rotatable bond . This difference can affect lipophilicity, metabolic stability (O-dealkylation susceptibility), and the entropic penalty upon target binding. The target compound has a computed XLogP3 of 3.4 versus a predicted lower value for the methoxy analog [1]. No published head-to-head biological comparison was identified in accessible databases for these two specific compounds.

Alkoxy SAR Lipophilic efficiency Tetrazole derivatives

Acetamide Side-Chain Differentiation: Cyclohexylmethyl vs. Phenylmethyl

The target compound features a cyclohexylmethylcarbonyl (cyclohexylacetamide) side chain, contrasting with the phenylmethylcarbonyl (phenylacetamide) side chain of analog CAS 1005292-38-5 [1]. The cyclohexyl group is fully sp³-hybridized and conformationally flexible (chair/boat interconversions), whereas the phenyl group is planar and aromatic. This distinction alters steric bulk distribution, π-stacking capability, and the entropic contribution to binding free energy. The cyclohexyl group may also confer differential metabolic stability compared to the phenyl analog, though published comparative metabolic data for these specific compounds are absent from publicly available databases.

Cyclohexyl vs. aromatic substituent Conformational flexibility Steric bulk comparison

Computed Drug-Likeness and Physicochemical Property Baseline

The target compound satisfies all Lipinski Rule of Five criteria with no violations: MW = 343.4 (<500), XLogP3 = 3.4 (≤5), HBD = 1 (≤5), HBA = 5 (≤10) [1]. Its topological polar surface area (TPSA) is 72.16 Ų, and it contains 7 rotatable bonds [2]. These values place it in a favorable drug-like chemical space for cell-permeable tool compounds. Compared to clinical PDE4 inhibitors such as roflumilast (MW 403.2; XLogP3 ~4.5; HBA 7), the target compound is both smaller and less lipophilic, suggesting a distinct pharmacokinetic profile amenable to CNS penetration or reduced plasma protein binding, though direct comparative experimental data are not available [3].

Drug-likeness Lipinski parameters Physicochemical profiling

Recommended Application Scenarios for 2-Cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide (1005301-19-8)


SAR Probe for Tetrazole N1-Substituent Topology Studies in PDE4 or ACAT Target Families

Researchers investigating the structure–activity relationship of tetrazole-containing enzyme inhibitors can use CAS 1005301-19-8 as a defined topological reference compound, where the 4-ethoxyphenyl group occupies the tetrazole N1 position. This enables direct comparison with its positional isomer (CAS 920440-12-6) in parallel biochemical assays to deconvolute contributions of N1 vs. C5 substitution geometry to target affinity. The compound's computed drug-like properties (XLogP3 3.4, zero Lipinski violations) make it suitable for both biochemical and cell-based assay formats [1].

Chemical Biology Tool for Evaluating SQSTM1/p62-Mediated PDE4A4 Intracellular Redistribution

Based on the structural class characterized by Day et al. (J. Med. Chem. 2011), 1,5-disubstituted tetrazole acetamides with specific substituent topologies can trigger PDE4A4 redistribution into accretion foci via p62 (SQSTM1) association [1]. CAS 1005301-19-8, possessing the 4-ethoxyphenyl-N1-tetrazole and cyclohexylacetamide C5-linker arrangement, represents a distinct topology within this chemotype space. Procurement of this specific positional isomer enables researchers to test whether this particular topology induces the 'capped state' conformational transition in PDE4A4's UCR2 module, a mechanism that extends beyond simple catalytic inhibition [2].

Reference Compound for Alkoxy-Substituted Tetrazole Physicochemical Property Benchmarking

With its 4-ethoxyphenyl substituent, CAS 1005301-19-8 serves as a reference for evaluating the impact of alkoxy chain length on solubility, permeability, and metabolic stability within tetrazole-acetamide series. It can be co-profiled alongside its 4-methoxy analog (CAS 946232-23-1) in high-throughput ADME panels (e.g., PAMPA permeability, microsomal stability, plasma protein binding) to quantify the incremental effect of the ethoxy → methoxy substitution on drug-like properties [1].

Synthetic Intermediate or Building Block for Derivatized Tetrazole Library Synthesis

The compound contains a secondary acetamide NH and a tetrazole C5-methylamino linker that serve as potential derivatization handles for further chemical modification. Researchers constructing focused tetrazole libraries for lead optimization programs may procure CAS 1005301-19-8 as a scaffold for N-alkylation, acylation, or sulfonylation reactions to generate analog series with systematically varied substituent patterns. Multiple vendors maintain this compound in stock at ≥95% purity suitable for synthetic chemistry applications [2].

Quote Request

Request a Quote for 2-cyclohexyl-N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.